![molecular formula C21H22N2O4 B2463118 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1027372-20-8](/img/structure/B2463118.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the tetrahydroquinoline core and subsequent modifications to introduce the benzo[d][1,3]dioxole and carboxamide functionalities. The synthesis typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives, including those containing amide groups. For instance, a series of benzodioxole compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, compounds with amide groups exhibited significant cytotoxicity:
Compound | IC50 (µM) | Cell Line |
---|---|---|
2a | 5.12 | Hep3B |
2b | 6.34 | Hep3B |
Doxorubicin (Control) | 4.50 | Hep3B |
The results indicated that compounds 2a and 2b had lower IC50 values compared to Doxorubicin, suggesting a strong cytotoxic effect against liver cancer cells .
The mechanism by which these compounds exert their anticancer effects includes induction of cell cycle arrest and apoptosis. Specifically, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and induce G2/M phase arrest in Hep3B cells. Flow cytometry analysis revealed:
- G1 Phase Reduction : From 65.3% (control) to 52.53% (2a)
- S Phase Reduction : From 17.6% (control) to 12.13% (2a)
- G2/M Phase : Arrested at 8.07% (close to Doxorubicin's 7.4%)
These findings suggest that compound 2a may act as a potent inhibitor of cell cycle progression .
Antioxidant Activity
In addition to anticancer properties, the compound was evaluated for its antioxidant activity using the DPPH assay. The results showed moderate antioxidant effects with IC50 values indicating potential therapeutic applications in oxidative stress-related diseases:
Compound | IC50 (µM) |
---|---|
7a | 39.85 |
7b | 79.95 |
These compounds demonstrated significant scavenging activity against free radicals, which could be beneficial in preventing cellular damage .
Antidiabetic Potential
Another area of investigation is the antidiabetic potential of benzodioxole derivatives. In vitro studies demonstrated that certain derivatives effectively inhibited α-amylase activity, which is crucial in carbohydrate metabolism:
Compound | IC50 (µM) |
---|---|
IIa | 0.85 |
IIc | 0.68 |
These compounds showed negligible cytotoxicity on normal cell lines (IC50 > 150 µM), indicating their safety profile for potential therapeutic use .
Case Studies
A notable case study involved the evaluation of these compounds in streptozotocin-induced diabetic mice models. The results indicated that treatment with selected benzodioxole derivatives significantly reduced blood glucose levels and improved metabolic parameters compared to untreated controls.
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)21(25)23-9-3-4-14-5-7-16(11-17(14)23)22-20(24)15-6-8-18-19(10-15)27-12-26-18/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNVBYQTFKQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.